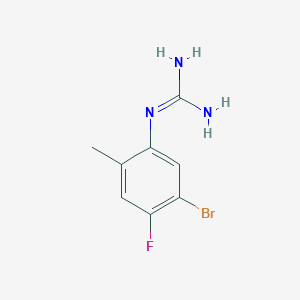
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their significant roles in various biological processes and synthetic applications. This compound features a guanidine group attached to a phenyl ring substituted with bromine, fluorine, and a methyl group. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine typically involves the reaction of 5-bromo-4-fluoro-2-methylaniline with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as the guanylating reagent. The reaction proceeds through the stepwise displacement of imidazole groups by the amine, resulting in the formation of the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar guanylating agents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The guanidine group can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions on the phenyl ring.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the guanidine group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the guanidine group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to various oxidized or reduced forms of the guanidine group.
科学的研究の応用
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and ionic interactions.
Medicine: Research on this compound includes its potential use as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group is highly basic and can form strong interactions with negatively charged or polar groups in biological molecules. This allows the compound to modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
類似化合物との比較
- 1-(4-Bromo-2-fluorophenyl)guanidine
- 1-(5-Bromo-2-methylphenyl)guanidine
- 1-(4-Fluoro-2-methylphenyl)guanidine
Comparison: 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine is unique due to the specific combination of bromine, fluorine, and methyl substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, affecting its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H9BrFN3 |
|---|---|
分子量 |
246.08 g/mol |
IUPAC名 |
2-(5-bromo-4-fluoro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9BrFN3/c1-4-2-6(10)5(9)3-7(4)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
InChIキー |
WFWOLUIZKZLQIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=C(N)N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
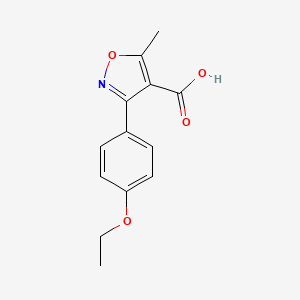
![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)

![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)
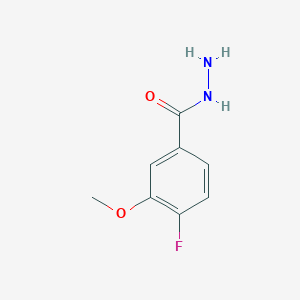
![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)


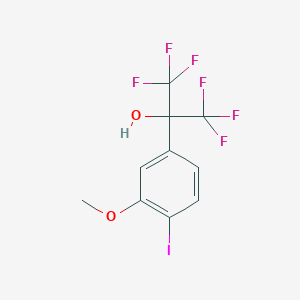
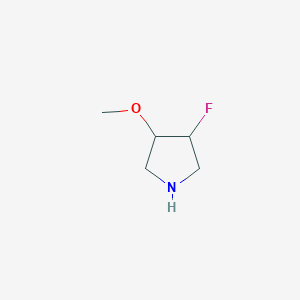
![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
